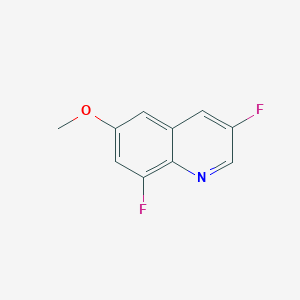

3,8-Difluoro-6-methoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,8-Difluoro-6-methoxyquinoline is a fluorinated quinoline derivative with the chemical formula C10H7F2NO and a molecular weight of 195.17 g/mol . This compound is part of the broader class of quinolines, which are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Difluoro-6-methoxyquinoline typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic displacement of halogen atoms or the diaza group with fluoride ions . For instance, 3-fluoroquinoline can be synthesized from 3-aminoquinoline, and 3,5-difluoroquinoline from 3-fluoro-5-aminoquinoline .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,8-Difluoro-6-methoxyquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: Common in fluorinated compounds, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .

Scientific Research Applications

3,8-Difluoro-6-methoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Difluoro-6-methoxyquinoline, like other quinolines, involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, this compound prevents the progression of the replication fork, leading to cell death .

Comparison with Similar Compounds

- 5-Fluoroquinoline

- 6-Fluoroquinoline

- 8-Fluoroquinoline

- 5,8-Difluoroquinoline

- 6-Methoxyquinoline

Comparison: 3,8-Difluoro-6-methoxyquinoline is unique due to the presence of both fluorine and methoxy groups, which can enhance its biological activity and chemical stability compared to other quinoline derivatives .

Biological Activity

3,8-Difluoro-6-methoxyquinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antiviral agent. This compound's unique structural features, including the positioning of fluorine and methoxy groups, significantly influence its biological activity and pharmacological properties.

Chemical Structure

The molecular structure of this compound is characterized by:

- Fluorine Substituents : Positioned at the 3 and 8 positions of the quinoline ring.

- Methoxy Group : Located at the 6 position, which enhances solubility and bioavailability.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the quinoline framework.

- Methoxylation : Employing methoxy groups through methylation reactions on the quinoline backbone.

Antibacterial Activity

This compound has been investigated for its antibacterial properties. Studies indicate that it exhibits significant inhibitory effects against a range of bacterial strains. The mechanism of action primarily involves:

- Inhibition of Bacterial Enzymes : The compound targets DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This inhibition leads to cell death and prevents bacterial proliferation.

Minimum Inhibitory Concentration (MIC) Studies

The MIC values of this compound have been reported to demonstrate effectiveness against various pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Escherichia coli | 0.125 |

| Klebsiella pneumoniae | 0.25 |

These values indicate that the compound is particularly potent against Gram-positive bacteria compared to standard antibiotics .

Antiviral Activity

Recent research has highlighted the antiviral potential of this compound. It has shown efficacy against several viruses by disrupting viral replication processes:

- Mechanism : The compound interferes with viral RNA synthesis and protein translation, thus inhibiting viral proliferation .

Anticancer Properties

In addition to its antibacterial and antiviral activities, this compound has been studied for its anticancer effects. Preliminary findings suggest:

- Inhibition of Cancer Cell Proliferation : It exhibits cytotoxic effects on various cancer cell lines, including colorectal cancer cells (COLO 205), with IC50 values indicating high potency compared to conventional chemotherapeutics .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| COLO 205 | 0.11 |

| Normal Colorectal Cells | >10.0 |

These results suggest a promising therapeutic index for further development in cancer treatment .

Study on Antibacterial Efficacy

A study conducted by Ravasio et al. demonstrated that derivatives of quinoline with fluorine substituents exhibit enhanced antibacterial activity compared to their unsubstituted counterparts. The study found that compounds similar to this compound showed a two to four-fold reduction in MIC against common pathogens such as Staphylococcus aureus and E. coli .

Study on Antiviral Properties

In a recent investigation into antiviral agents, researchers reported that modifications in the electron-withdrawing properties of quinoline derivatives significantly influenced their antiviral activity. The study highlighted that compounds with increased lipophilicity showed improved efficacy against viral strains, suggesting that structural modifications like those in this compound could enhance therapeutic outcomes .

Properties

IUPAC Name |

3,8-difluoro-6-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c1-14-8-3-6-2-7(11)5-13-10(6)9(12)4-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOJACRIOOYSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(C=N2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.